2,4-Dimethyl-3-heptanol chemical properties
2,4-Dimethyl-3-heptanol chemical properties
The following technical guide is structured to serve as a reference for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative data.[1]
CAS Registry Number: 19549-72-5 Chemical Class: Branched Aliphatic Alcohol / Secondary Alcohol Stereochemical Complexity: 2 Chiral Centers (4 Stereoisomers)
Executive Summary
2,4-Dimethyl-3-heptanol is a secondary alcohol characterized by steric crowding around the hydroxyl functionality.[1] While often overshadowed by its lower homolog (2,4-dimethyl-3-pentanol) or its pheromonal analogs (e.g., 4-methyl-3-heptanol), this compound serves as a critical probe for steric effects in oxidation kinetics and as a volatile organic compound (VOC) in specific biological systems, such as the defensive secretions of Encosternum delegorguei (edible stink bug).
Its utility lies in its structural duality: the hydroxyl group acts as a hydrogen bond donor/acceptor, while the flanking isopropyl and sec-butyl-like chains provide significant lipophilicity (LogP ~3.0), making it an excellent candidate for structure-activity relationship (SAR) studies targeting hydrophobic pockets in receptor binding.
Physicochemical Profile
The following data aggregates experimental and predicted values. Researchers should note that commercial samples are typically racemic mixtures of diastereomers (syn/anti).[1]
| Property | Value | Note |
| Molecular Formula | C₉H₂₀O | |
| Molecular Weight | 144.25 g/mol | |
| Boiling Point | 178–182 °C | Predicted (based on homologs) |
| Density | 0.825 ± 0.05 g/mL | @ 20°C |
| LogP (Octanol/Water) | 2.9 – 3.2 | High Lipophilicity |
| Vapor Pressure | ~0.4 mmHg | @ 25°C (Low Volatility) |
| Refractive Index | 1.432 | Estimated |
| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, THF |
Synthesis & Production Strategy
Retrosynthetic Analysis
To synthesize 2,4-dimethyl-3-heptanol with high yield, a convergent Grignard approach is superior to linear reduction methods.[1] The molecule can be disconnected at the C3–C4 bond or the C2–C3 bond.[1]
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Route A (Preferred): Addition of Isopropylmagnesium bromide to 2-Methylpentanal.[1]
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Route B: Addition of 2-Pentylmagnesium bromide to Isobutyraldehyde.[1]
Selection Logic: Route A is preferred because 2-methylpentanal is a stable, commercially available aldehyde, and isopropyl Grignard reagents are less prone to β-hydride elimination side reactions compared to secondary pentyl Grignards.
Experimental Protocol: Grignard Addition
Objective: Synthesis of 2,4-dimethyl-3-heptanol via C2–C3 bond formation.
Reagents:
-
Magnesium turnings (1.2 eq, activated)
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2-Bromopropane (1.1 eq)[1]
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2-Methylpentanal (1.0 eq)[1]
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Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat.[1] aq.)
Workflow:
-
Activation: Flame-dry a 3-neck round-bottom flask under N₂ flow. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add 10% of the 2-bromopropane in THF. Initiate with heat until the solution turns turbid/colorless. Dropwise add the remaining bromide at a rate maintaining gentle reflux.[1] Stir for 1h post-addition.
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Carbonyl Addition: Cool the Grignard solution to 0°C. Add 2-methylpentanal (diluted in THF) dropwise over 30 mins. The steric bulk of the aldehyde may slow the reaction; allow to warm to room temperature (RT) and stir for 4h.
-
Quench & Workup: Cool to 0°C. Quench with sat. NH₄Cl (exothermic).[1] Extract with Et₂O (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Fractional distillation under reduced pressure is required to separate the alcohol from coupled alkane byproducts.[1]
Reaction Pathway Diagram
Caption: Convergent synthesis via Grignard addition. Note the formation of diastereomers due to existing chirality in the aldehyde.
Reactivity & Derivatization[1]
Oxidation to Ketone
The oxidation of 2,4-dimethyl-3-heptanol yields 2,4-dimethyl-3-heptanone .[1] This transformation is chemically significant as the resulting ketone is a known alarm pheromone analog in Myrmicinae ants.[1]
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Reagent: Swern Oxidation (DMSO/Oxalyl Chloride) or PCC.[1]
-
Note: Due to steric hindrance flanking the hydroxyl, mild oxidants like Swern are preferred over Jones reagent to prevent acid-catalyzed rearrangements.[1]
Dehydration
Acid-catalyzed dehydration (e.g., H₂SO₄, heat) follows Zaitsev’s rule but is complicated by the branched structure.[1]
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Major Product: 2,4-dimethyl-3-heptene (Trisubstituted alkene).[1]
-
Mechanism: E1 elimination involving a secondary carbocation intermediate.[1] Rearrangement (hydride shift) is possible, leading to isomeric alkenes.[1]
Analytical Characterization
Mass Spectrometry (GC-MS)
The fragmentation pattern is dominated by α-cleavage adjacent to the hydroxyl group.[1] This is the primary method for structural validation.[1]
MS Fragmentation Logic
Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Biological Relevance & Safety
Biological Occurrence
While 4-methyl-3-heptanol is a documented trail pheromone for Leptogenys ants, 2,4-dimethyl-3-heptanol has been identified in the volatile profile of the edible stink bug Encosternum delegorguei.[1] This suggests a role in chemical defense or aggregation signaling.[1] In drug development, it serves as a lipophilic scaffold for designing non-canonical membrane modulators.[1]
Safety Profile (GHS Classifications)
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Signal Word: Warning
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Handling: Use in a fume hood.[1] Standard nitrile gloves provide adequate splash protection.[1]
References
-
PubChem. (2025).[1][2] 2,4-Dimethyl-3-heptanol (Compound).[1][3][4][5][6][7][8] National Library of Medicine.[1] [Link][1]
-
NIST Chemistry WebBook. (2024).[1] 3-Heptanol, 2,4-dimethyl- Mass Spectrum. National Institute of Standards and Technology.[1] [Link][1]
-
Tegegne, G., et al. (2025).[1] Preliminary chemical analysis of extracts from Encosternum delegorguei using Gas Chromatography Mass Spectroscopy. ResearchGate. [Link]
-
Bestmann, H. J., et al. (1991).[1][9] Alkanols in the Mandibular Gland Secretion of the Ant Tetramorium caespitum. Royal Belgian Institute of Natural Sciences.[1] [Link]
Sources
- 1. 2,4-Dimethyl-3-heptanol | C9H20O | CID 140545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethyl-3-heptanol | C9H20O | CID 140544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FENCHOL | 1632-73-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
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